5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a carbohydrazide group at the 4th position of the pyrazole ring. The molecular formula of this compound is C5H7BrN4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the following steps:
Formation of 5-Bromo-1-methyl-1H-pyrazole: This intermediate can be synthesized by the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.
Introduction of the Carbohydrazide Group: The 5-Bromo-1-methyl-1H-pyrazole is then reacted with hydrazine hydrate in the presence of a suitable catalyst or under reflux conditions to introduce the carbohydrazide group at the 4th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Condensation Reactions: Aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Condensation Products: Hydrazones or hydrazides.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced derivatives of the carbohydrazide group.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the carbohydrazide group.
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but has an amino group instead of a bromine atom.
1-Methyl-3,5-diphenyl-1H-pyrazole: Similar pyrazole ring but with different substituents.
Uniqueness
5-Bromo-1-methyl-1H-pyrazole-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H7BrN4O |
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Molecular Weight |
219.04 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C5H7BrN4O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,7H2,1H3,(H,9,11) |
InChI Key |
GZNIVEJXWDHHLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NN)Br |
Origin of Product |
United States |
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